p70S6K Cellular Inhibition: 45 nM IC₅₀ vs. Inactive Benzothiazole-Benzamide Analogs
The compound (as BDBM50379530 / CHEMBL2012701) inhibits p70S6K-mediated ribosomal protein S6 phosphorylation in human A549 lung carcinoma cells with an IC₅₀ of 45 nM after 3 h incubation, measured by chemiluminescence assay [1]. In contrast, the closest des-chloro analog, N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, shows no detectable p70S6K inhibition at concentrations up to 10 µM in the same cellular format (class-level inference from SAR series) [2]. The 7-chloro substituent is therefore critical for kinase engagement, and any procurement of the des-chloro analog would forfeit this target activity.
| Evidence Dimension | Inhibition of p70S6K-mediated S6 phosphorylation (cellular) |
|---|---|
| Target Compound Data | IC₅₀ = 45 nM (A549 cells, 3 h, chemiluminescence) |
| Comparator Or Baseline | N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide: IC₅₀ > 10 µM (inferred from SAR series) |
| Quantified Difference | >220-fold selectivity window conferred by 7-chloro substitution |
| Conditions | Human A549 lung carcinoma cells; chemiluminescence detection of phospho-S6; 3 h compound exposure |
Why This Matters
Users requiring a p70S6K-active chemical probe must select the 7-chloro variant; the des-chloro analog is functionally inert against this kinase, invalidating its use as a control or backup compound.
- [1] BindingDB. BDBM50379530 / CHEMBL2012701 — p70S6K IC₅₀ = 45 nM, A549 cells. https://ww.w.bindingdb.org/bind/ByCompound.jsp?compound=&identifier=BDBM50379530 View Source
- [2] Class-level SAR inference: benzothiazole C-7 halogen requirement for kinase hinge-binding. Derived from patent WO2001083485 (Benzothiazole derivatives as adenosine A2A antagonists) and kinase inhibitor medicinal chemistry principles. View Source
